

Application Notes for OD38 (CD38) ELISA Kit

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Compound of Interest

Compound Name: OD38

Cat. No.: B609713

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Intended Use

This enzyme-linked immunosorbent assay (ELISA) kit is intended for the quantitative in vitro determination of human **OD38**, also known as CD38 or Cyclic ADP Ribose Hydrolase (cADPRH), in serum, plasma, tissue homogenates, and other biological fluids.[1][2][3][4] This assay is a valuable tool for researchers and scientists in drug development and life science research to measure the concentration of this important glycoprotein.

Summary and Explanation

CD38 is a multifunctional transmembrane glycoprotein expressed on the surface of many immune cells, including B cells, T cells, and natural killer cells.[5] It functions as both a receptor and an enzyme, playing a crucial role in cell adhesion, signal transduction, and calcium signaling.[5][6] As an ectoenzyme, CD38 catalyzes the synthesis of cyclic ADP-ribose (cADPR) and adenosine diphosphate ribose (ADPR) from NAD⁺. [5] These molecules act as second messengers, regulating intracellular calcium levels, which in turn influences various cellular processes such as cytokine release and immune responses.[6][7] Given its involvement in numerous physiological and pathological processes, including immune regulation, inflammation, and cancer, the quantitative measurement of CD38 levels can provide critical insights for research in these areas.

Assay Principle

This kit employs a quantitative sandwich enzyme immunoassay technique.^{[1][5][8]} A monoclonal antibody specific for human CD38 has been pre-coated onto a microplate.^{[1][8]} When standards and samples are added to the wells, the CD38 antigen present is captured by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human CD38 is added to the wells.^{[1][8]} Following another wash step, avidin conjugated to Horseradish Peroxidase (HRP) is added.^[1] This is followed by the addition of a TMB substrate solution, which reacts with the HRP enzyme to produce a blue-colored product. The intensity of the color is proportional to the amount of CD38 bound in the initial step.^{[1][8]} The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The optical density (OD) of each well is then measured spectrophotometrically at a wavelength of 450 nm.^{[1][8]} The concentration of CD38 in the samples is determined by comparing the OD of the samples to a standard curve.^[1]

Quantitative Data Summary

Kit Performance Characteristics

Parameter	Specification	Reference
Detection Range	0.94 - 60 ng/mL	[1]
1.56 - 100 ng/mL	[2]	
0.156 - 10 ng/mL	[3]	
Sensitivity	0.56 ng/mL	[1]
< 0.63 ng/mL	[2]	
Sample Types	Serum, Plasma, Tissue Homogenates, other biological fluids	[1][2][3][4]
Assay Time	Approximately 3-4 hours	[2][8]
Specificity	High sensitivity and excellent specificity for human CD38. No significant cross-reactivity or interference with analogues observed.	[1][2][3]
Precision	Intra-assay Coefficient of Variation is < 10%; Inter-assay Coefficient of Variation is < 10%	[1]

Standard Curve Preparation

Standard	Concentration (ng/mL)
Standard 1	60
Standard 2	30
Standard 3	15
Standard 4	7.5
Standard 5	3.75
Standard 6	1.875
Standard 7	0.94
Standard 8 (Blank)	0

Note: The concentrations in the standard curve may vary between different kit lots. Always refer to the specific datasheet provided with the kit.

Experimental Protocols

Reagent Preparation

- Wash Buffer (1x): If provided as a concentrate (e.g., 20x), dilute with deionized or distilled water to the final working volume.
- Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a serial dilution of the standard as per the kit's instructions to create the standard curve.
- Biotin-labeled Antibody (1x): Dilute the concentrated biotin-labeled antibody with the provided antibody dilution buffer (e.g., at a 1:100 ratio) within one hour before use.[\[3\]](#)
- HRP-Streptavidin Conjugate (SABC) (1x): Dilute the concentrated SABC with the SABC dilution buffer (e.g., at a 1:100 ratio) within 30 minutes before use.[\[3\]](#)

Sample Preparation

- Serum: Allow blood to clot for one hour at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C. Collect the supernatant for the assay.[\[1\]](#)
- Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.[\[1\]](#)
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. The supernatant can be used for the assay.

Assay Procedure

- Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- Incubate: Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[\[3\]](#)
- Wash: Aspirate the liquid from each well. Add 300-350 µL of 1x Wash Buffer to each well. Aspirate the wash buffer. Repeat the wash process 2-3 times. After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining liquid.
- Add Biotin-labeled Antibody: Add 100 µL of the diluted Biotin-labeled Antibody working solution to each well.
- Incubate: Cover the plate and incubate for 60 minutes at 37°C.[\[3\]](#)
- Wash: Repeat the wash step as described in step 3, for a total of 3 washes.
- Add HRP-Streptavidin Conjugate (SABC): Add 100 µL of the diluted SABC working solution to each well.
- Incubate: Cover the plate and incubate for 30 minutes at 37°C.[\[3\]](#)
- Wash: Repeat the wash step as described in step 3, for a total of 5 washes.
- Add Substrate: Add 90 µL of TMB Substrate solution to each well.

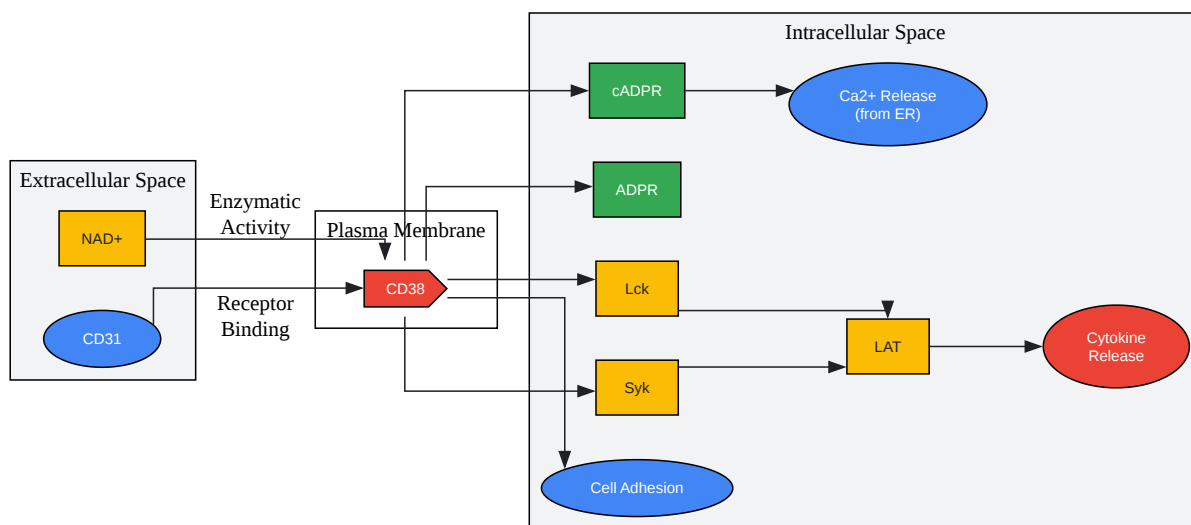
- Incubate: Cover the plate and incubate for 10-20 minutes at 37°C in the dark.^[3] The solution will turn blue.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.^{[1][8]}
- Read Plate: Immediately measure the optical density of each well at 450 nm using a microplate reader.

Data Analysis

- Calculate the average OD for each set of duplicate standards and samples.
- Subtract the average OD of the blank (zero standard) from the OD of all other standards and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of CD38 in the samples.

Visualizations

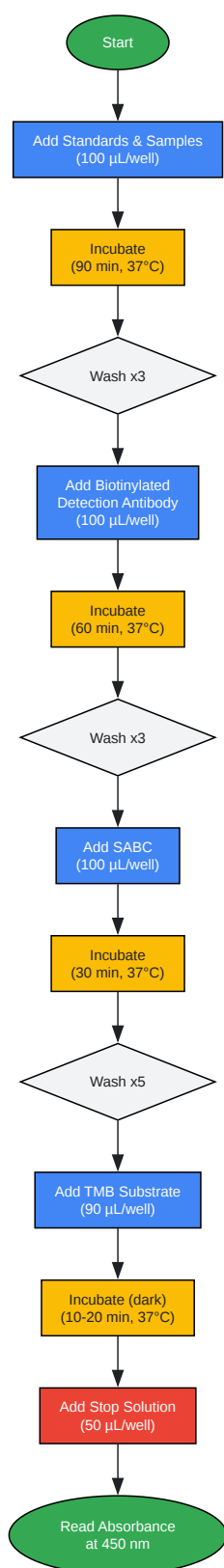
CD38 Signaling Pathway



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Caption: Overview of the dual role of CD38 in enzymatic activity and receptor-mediated signaling.

OD38 ELISA Experimental Workflow



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Caption: Step-by-step workflow for the **OD38** Sandwich ELISA protocol.

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